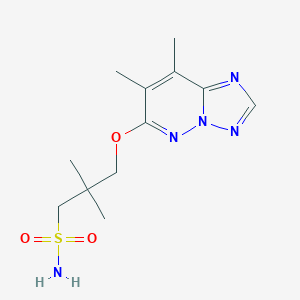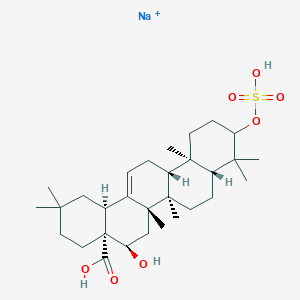![molecular formula C14H12N2O B134714 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 62089-33-2](/img/structure/B134714.png)
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine (DMPOP) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. DMPOP is a potent and selective agonist of the G protein-coupled receptor 35 (GPR35), which is a relatively new member of the G protein-coupled receptor family. This receptor is involved in a variety of physiological processes such as inflammation, immune response, and gastrointestinal motility.
Wirkmechanismus
GPR35 is a G protein-coupled receptor that is activated by various ligands, including 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Upon activation, GPR35 activates intracellular signaling pathways, leading to downstream effects. The exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not yet fully understood but is thought to involve the activation of GPR35 and subsequent downstream effects.
Biochemische Und Physiologische Effekte
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammatory bowel disease. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine also has analgesic effects and has been shown to reduce pain in animal models of chronic pain. Additionally, 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have a role in regulating gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments is its high selectivity for GPR35. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is the lack of knowledge regarding the exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Further research is needed to fully understand its effects and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the efficacy and safety of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in animal models and eventually in human clinical trials. Additionally, the role of GPR35 in various physiological processes is not yet fully understood, and further research is needed to elucidate its function and potential therapeutic applications. Finally, the development of selective GPR35 antagonists may also be of interest for the treatment of certain diseases.
Synthesemethoden
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminopyridine with ethyl oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3,5-dimethylphenyl magnesium bromide to form the desired 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine product. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. Its high selectivity for GPR35 makes it a promising candidate for the treatment of various diseases. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma. It also has potential as an analgesic for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
62089-33-2 |
|---|---|
Produktname |
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine |
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-6-10(2)8-11(7-9)14-16-13-12(17-14)4-3-5-15-13/h3-8H,1-2H3 |
InChI-Schlüssel |
MZUWXVDNQXXFCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)



![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)
![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)


![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)